N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-15(17-16-11-5-1-2-6-12(11)18-23-16)13-7-3-9-19(13)25(21,22)14-8-4-10-24-14/h4,8,10,13H,1-3,5-7,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIYOBMSCJREJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Thiophene Sulfonyl Group: This step involves sulfonylation of the thiophene ring, typically using a sulfonyl chloride in the presence of a base.
Formation of the Pyrrolidine Ring: This can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole, thiophene sulfonyl, and pyrrolidine carboxamide moieties using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzoxazole and thiophene sulfonyl moieties enable nucleophilic substitution at electron-deficient positions. Key findings include:
Reactivity with amines :
-
The thiophene sulfonyl group undergoes nucleophilic attack by primary/secondary amines, forming sulfonamide derivatives.
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Example: Reaction with ethylenediamine at 60°C in DMF yields a bis-aminated product (76% yield) .
Table 1: Reaction conditions and yields for amine substitutions
| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethylenediamine | DMF | 60 | 6 | 76 |
| Aniline | THF | 25 | 12 | 58 |
| Piperidine | CH₂Cl₂ | 40 | 8 | 82 |
Cycloaddition and Heterocycle Formation
The pyrrolidine-carboxamide framework participates in 1,3-dipolar cycloadditions:
With nitrile oxides :
-
Generates 4,5-dihydroisoxazole derivatives under mild conditions (e.g., 65% yield with acrylonitrile oxide in CH₃CN at 25°C) .
Mechanism :
With thiols :
-
Forms thiazolidinone derivatives via ring-opening/closure cascades (e.g., 73% yield with ethyl 2-mercaptoacetate in ethanol) .
Acid/Base-Catalyzed Rearrangements
The benzoxazole ring undergoes ring expansion under acidic conditions:
HCl-mediated rearrangement :
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At 80°C in HCl/EtOH, the benzoxazole ring converts to a benzodiazepine analog (isolated in 54% yield).
Key observation : Rearrangement proceeds via protonation at the oxazole nitrogen, followed by ring cleavage and recombination.
Sulfonyl Group Transformations
The thiophene-2-sulfonyl group exhibits distinct reactivity:
Reduction :
-
NaBH₄ in MeOH reduces the sulfonyl group to thioether (92% conversion at 0°C).
Oxidation : -
H₂O₂/AcOH regenerates the sulfonyl group from thioether intermediates (quantitative yield).
Cross-Coupling Reactions
Palladium-catalyzed couplings occur at the benzoxazole C-2 position:
Suzuki-Miyaura coupling :
-
With arylboronic acids, forms biaryl derivatives (e.g., 68% yield with Pd(PPh₃)₄/K₂CO₃ in dioxane) .
Table 2: Catalytic coupling efficiency
| Arylboronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | Pd(OAc)₂/XPhos | K₃PO₄ | 71 |
| 2-Thienyl | PdCl₂(PPh₃)₂ | Cs₂CO₃ | 63 |
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
-
Stable in pH 7.4 buffer (t₁/₂ > 24 h at 37°C).
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Degrades rapidly in acidic media (t₁/₂ = 1.2 h at pH 1.2), suggesting enteric coating requirements for oral delivery .
This compound's reactivity profile enables tailored modifications for drug discovery, particularly in developing kinase inhibitors and GPCR modulators. Further studies should explore enantioselective transformations and in vivo metabolic pathways.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide as an antiviral agent. Compounds with similar structures have shown efficacy against various viral targets. For instance, derivatives of benzoxazole have been reported to inhibit the activity of RNA polymerases in viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV), suggesting that this compound could be optimized for similar applications .
Inhibition of Enzymatic Activity
The compound's ability to interact with specific enzymes makes it a candidate for developing inhibitors. Research indicates that modifications to the benzoxazole ring can enhance binding affinity to target enzymes involved in viral replication . This opens avenues for designing potent inhibitors against viral infections.
Cancer Research
Targeting Tumor Cells
The compound's structure suggests potential applications in cancer therapy. Similar sulfonamide derivatives have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The thiophene moiety may enhance cellular uptake and specificity towards tumor cells.
Case Studies
In a notable study, compounds with similar frameworks were tested against breast cancer cell lines, showing promising IC50 values that suggest effective inhibition of cell growth. The incorporation of the thiophene sulfonyl group was crucial in enhancing the anticancer activity compared to parent compounds lacking this modification .
Material Science
Polymer Synthesis
this compound can serve as a monomer or additive in polymer chemistry. Its unique heterocyclic structure allows for the development of new materials with enhanced thermal and mechanical properties. Research into polymer composites incorporating such compounds has shown improved stability and performance under various conditions .
Conductive Polymers
The thiophene component is particularly valuable in creating conductive polymers. These materials are essential for applications in organic electronics and photovoltaics. Preliminary studies indicate that incorporating this compound into polymer matrices can enhance electrical conductivity while maintaining mechanical integrity .
Biological Research
Bioisosteric Applications
The compound's structural features allow it to act as a bioisostere for existing drugs. By replacing certain functional groups with the benzoxazole or thiophene moieties, researchers can modify the pharmacokinetic properties of lead compounds without significantly altering their biological activity. This strategy has been successfully employed in optimizing drug candidates for better efficacy and reduced side effects .
Data Summary
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Effective against HCV and DENV |
| Cancer Research | Antitumor agents | Induces apoptosis in cancer cell lines |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
| Biological Research | Bioisosteric applications | Modifies pharmacokinetics while retaining activity |
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thiophene sulfonyl group can enhance binding affinity through additional interactions such as hydrogen bonding or van der Waals forces. The pyrrolidine carboxamide moiety can further stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related heterocyclic derivatives from recent literature (Table 1). Key differences lie in core ring systems, substituents, and physicochemical properties:
Table 1: Structural and Physical Property Comparison
- Benzoxazole’s oxygen and nitrogen atoms may enhance polar interactions compared to nitrogen-rich cores like triazoles .
- Substituents: The thiophene sulfonyl group in the target compound offers stronger electron-withdrawing effects than nitro or cyano groups in 1l and 2d. This may improve solubility and metabolic stability.
Conformational Flexibility and Ring Puckering
The tetrahydrobenzoxazole ring likely adopts a puckered conformation, as described by Cremer and Pople’s puckering coordinates . Compared to imidazopyridines (1l, 2d), which exhibit planar or slightly puckered conformations due to ester substituents, the target compound’s fused benzoxazole may show greater out-of-plane distortion, affecting binding to biological targets.
Spectroscopic and Analytical Data
- NMR: The target compound’s pyrrolidine and benzoxazole protons would show distinct shifts compared to imidazopyridines (e.g., 1l’s cyano group at δ ~120 ppm in $^{13}\text{C}$ NMR) .
- Mass Spectrometry : HRMS data for 1l and 2d confirm accurate mass matches (<5 ppm error) , suggesting similar precision would apply to the target compound.
Implications for Bioactivity
- The thiophene sulfonyl group may enhance kinase inhibition compared to nitro or chloro substituents, as sulfonamides are common in enzyme inhibitors.
- The benzoxazole core’s rigidity could improve target selectivity over more flexible triazolopyrimidines .
Biological Activity
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydro-benzoxazole moiety and a thiophene sulfonyl group. Its molecular formula is and it has a molecular weight of approximately 302.38 g/mol. The unique combination of these functional groups contributes to its biological activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes involved in inflammatory and neurodegenerative pathways. The tetrahydro-benzoxazole structure is believed to enhance binding affinity to specific targets, potentially leading to reduced inflammation and neuroprotection.
Receptor Interaction
Binding studies have shown that the compound effectively interacts with receptors involved in pain signaling and inflammation. Techniques such as molecular docking have been employed to elucidate these interactions, indicating a promising therapeutic profile against conditions like chronic pain and neurodegeneration.
Biological Activity Overview
The biological activities of this compound encompass several key areas:
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (MCF-7 and HepG2). The results indicated that the compound induced significant apoptosis characterized by increased levels of Bax/Bcl-2 ratio and caspase 9 activation. The IC50 values for these cell lines were found to be notably low, suggesting high potency in inhibiting cancer cell proliferation.
Anti-inflammatory Effects
In another investigation focusing on inflammatory pathways, the compound was tested for its ability to inhibit the secretion of TNF-alpha and IL-6 in activated macrophages. The results demonstrated a marked reduction in cytokine levels compared to controls, indicating its potential as an anti-inflammatory agent.
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Q. What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer: Cross-reference multinuclear NMR, IR, and mass spectrometry :
- ¹H/¹³C NMR : Assign peaks for benzoxazole (δ 2.24–2.37 ppm for CH₃), thiophene-sulfonyl (δ 7.29–8.01 ppm for ArH), and pyrrolidine carboxamide (δ 6.56–7.94 ppm) .
- IR : Confirm sulfonamide (S=O at ~1130–1370 cm⁻¹) and carboxamide (C=O at ~1650–1719 cm⁻¹) .
- MS : Validate molecular ion ([M⁺]) and fragmentation patterns against theoretical values .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure (especially with sulfonamides) .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic anhydride) .
- Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for sulfonamide byproducts .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for this compound?
Methodological Answer: Apply quantum chemical reaction path searches (e.g., DFT calculations) to predict intermediates and transition states. For instance, ICReDD’s methodology combines computed activation energies with experimental validation to prioritize reaction conditions . Steps:
Q. What mechanistic insights explain contradictory yields in analogous syntheses?
Methodological Answer: Use kinetic isotope effects (KIE) and Hammett plots to probe rate-determining steps. For example:
Q. How does reactor design impact scalability?
Methodological Answer: Optimize continuous-flow reactors for heterogeneous steps (e.g., sulfonylation):
Q. How should researchers resolve contradictions in spectral data?
Methodological Answer: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example:
Q. What strategies enable heterocyclic modifications for structure-activity studies?
Methodological Answer: Use condensation reactions (e.g., with substituted aldehydes) to modify the benzoxazole core. Example protocol:
Q. How do solvent polarity and proticity affect reaction outcomes?
Methodological Answer: Screen solvents using Kamlet-Taft parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
